3-Methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride 3-Methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2375269-15-9
VCID: VC5475853
InChI: InChI=1S/C6H8N2O3.ClH/c1-4-5(6(9)10)8(11-2)3-7-4;/h3H,1-2H3,(H,9,10);1H
SMILES: CC1=C(N(C=N1)OC)C(=O)O.Cl
Molecular Formula: C6H9ClN2O3
Molecular Weight: 192.6

3-Methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride

CAS No.: 2375269-15-9

Cat. No.: VC5475853

Molecular Formula: C6H9ClN2O3

Molecular Weight: 192.6

* For research use only. Not for human or veterinary use.

3-Methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride - 2375269-15-9

Specification

CAS No. 2375269-15-9
Molecular Formula C6H9ClN2O3
Molecular Weight 192.6
IUPAC Name 3-methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H8N2O3.ClH/c1-4-5(6(9)10)8(11-2)3-7-4;/h3H,1-2H3,(H,9,10);1H
Standard InChI Key YDTJPZXZQDSRPZ-UHFFFAOYSA-N
SMILES CC1=C(N(C=N1)OC)C(=O)O.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines an imidazole ring—a five-membered heterocycle with two nitrogen atoms—with three distinct substituents:

  • A methoxy group (-OCH3_3) at position 3, enhancing electron density and influencing reactivity.

  • A methyl group (-CH3_3) at position 5, contributing to steric effects and lipophilicity.

  • A carboxylic acid (-COOH) at position 4, enabling salt formation (e.g., hydrochloride) for improved solubility.

The hydrochloride salt form (C6H8N2O3HCl\text{C}_6\text{H}_8\text{N}_2\text{O}_3 \cdot \text{HCl}) stabilizes the molecule via ionic interactions, as evidenced by its InChIKey YDTJPZXZQDSRPZ-UHFFFAOYSA-N and SMILES CC1=C(N(C=N1)OC)C(=O)O.Cl.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H9ClN2O3\text{C}_6\text{H}_9\text{ClN}_2\text{O}_3
Molecular Weight192.6 g/mol
IUPAC Name3-Methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride
SMILESCC1=C(N(C=N1)OC)C(=O)O.Cl
Standard InChIInChI=1S/C6H8N2O3.ClH/c1-4-5(6(9)10)8(11-2)3-7-4;/h3H,1-2H3,(H,9,10);1H
Solubility (Water)Not fully characterized

Spectroscopic Data

While nuclear magnetic resonance (NMR) or infrared (IR) spectra for this specific compound are unavailable, analogous imidazole derivatives exhibit predictable signals:

  • 1H^1\text{H} NMR: Methyl groups resonate near δ 2.1–2.5 ppm, methoxy protons at δ 3.3–3.8 ppm, and carboxylic acid protons (if un-ionized) at δ 10–12 ppm .

  • 13C^{13}\text{C} NMR: Carboxylic carbons appear at δ 165–175 ppm, imidazole ring carbons at δ 120–150 ppm, and methyl/methoxy carbons at δ 15–60 ppm .

Synthesis and Manufacturing

Synthetic Pathways

Though no explicit protocol for 3-methoxy-5-methylimidazole-4-carboxylic acid hydrochloride exists in public literature, its synthesis likely involves:

  • Imidazole Ring Formation: Cyclization of α-amino ketones or condensation of glyoxal with ammonia and aldehydes.

  • Functionalization:

    • Methoxylation via nucleophilic substitution (e.g., using methyl iodide and K2CO3\text{K}_2\text{CO}_3) .

    • Carboxylic acid introduction through oxidation of hydroxymethyl groups or hydrolysis of nitriles.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .

A hypothetical route inspired by related compounds (e.g., methyl 3-methoxy-4-nitrobenzoate ) might involve:

  • Nitration of a methyl benzoate precursor.

  • Methoxylation under basic conditions.

  • Reduction of nitro groups to amines.

  • Cyclization to form the imidazole core.

Process Optimization

The patent CN110352193B highlights the use of N-alkylimidazoles (e.g., N-methylimidazole) to enhance reaction efficiency and purity in similar syntheses . For instance, N-methylimidazole acts as both a base and catalyst, mitigating side reactions and improving yields by stabilizing intermediates .

Pharmacological and Toxicological Considerations

Bioavailability and Metabolism

Future Directions

Research Priorities

  • Synthetic optimization: Develop one-pot methodologies using green solvents (e.g., ethanol/water mixtures).

  • Biological screening: Evaluate antimicrobial efficacy against multidrug-resistant strains (e.g., MRSA, Candida auris).

  • Computational modeling: Predict binding affinities for targets like fungal CYP51 or bacterial penicillin-binding proteins.

Industrial Collaboration

Partnerships with pharmaceutical and agrochemical firms could accelerate scale-up, leveraging technologies like continuous flow chemistry for kilogram-scale production .

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